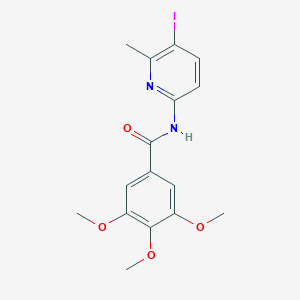
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, also known as BMMD, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to have potential as a novel therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is not fully understood, but it is believed to involve the modulation of certain ion channels and receptors in the body. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to bind to the TRPM8 ion channel, which is involved in the regulation of pain and temperature sensation. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channel activity, and the regulation of cellular processes. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is its potential as a novel therapeutic agent for the treatment of various diseases. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to have low toxicity, making it a promising candidate for further development. However, one of the main limitations of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is its limited solubility in water, which may pose challenges for its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, including the development of novel therapeutic agents based on N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, the investigation of its potential as a modulator of ion channel activity, and the exploration of its antioxidant properties. Other future directions include the investigation of its potential as a treatment for neurodegenerative diseases and the development of more efficient synthesis methods for N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide.
Métodos De Síntesis
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide can be synthesized through several methods, including Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most common method for synthesizing N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-chloro-6-methylpyridine with 2-methoxybenzamide in the presence of a palladium catalyst.
Propiedades
Fórmula molecular |
C14H13BrN2O2 |
|---|---|
Peso molecular |
321.17 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-11(15)7-8-13(16-9)17-14(18)10-5-3-4-6-12(10)19-2/h3-8H,1-2H3,(H,16,17,18) |
Clave InChI |
HOBDSMZSCKDGDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2OC)Br |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![4-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244742.png)
![3-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244743.png)
![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)


![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)